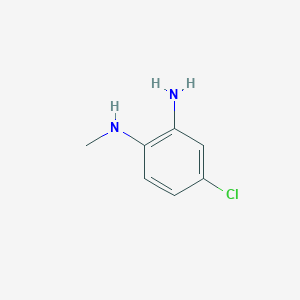

4-Chloro-N1-methylbenzene-1,2-diamine

Description

Overview of Aromatic Diamine Significance in Synthetic and Applied Chemistry

Aromatic diamines, particularly benzene-1,2-diamines (also known as o-phenylenediamines or OPDs), are cornerstone reagents in synthetic organic chemistry. wisdomlib.org Their defining feature is the presence of two amino groups on a benzene (B151609) ring, which imparts a unique reactivity profile. This structure allows them to serve as precursors for a wide array of heterocyclic compounds.

The primary utility of o-phenylenediamines lies in their ability to undergo condensation reactions with compounds containing two electrophilic centers. This reactivity is harnessed to construct various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, the reaction of an o-phenylenediamine (B120857) with carboxylic acids or their derivatives yields benzimidazoles, a scaffold found in numerous pharmacologically active molecules. researchgate.net Similarly, their condensation with 1,2-dicarbonyl compounds produces quinoxalines, and reactions with β-ketoesters can lead to the formation of benzodiazepines, a class of compounds widely recognized for their therapeutic properties. rsc.org The versatility of OPDs makes them indispensable in the development of novel drugs, dyes, and polymers.

Research Landscape for 4-Chloro-N1-methylbenzene-1,2-diamine

Within the extensive family of aromatic diamines, this compound is a specific, substituted derivative. Its chemical identity and properties are summarized in the table below.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 59681-66-2 |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

The chemical behavior of an o-phenylenediamine is significantly influenced by the nature and position of substituents on the aromatic ring and the amino groups. In the case of this compound, three key substitutions define its role:

N1-Methyl Group: The presence of a methyl group on one of the nitrogen atoms makes the two amino groups chemically distinct. One is a secondary amine (-NHCH₃), and the other is a primary amine (-NH₂). This asymmetry is crucial as it directs the regioselectivity of cyclization reactions, allowing for the synthesis of specific isomers of heterocyclic products.

Relative Positions: The arrangement of these groups dictates the structure of the resulting products. The specific substitution pattern of this molecule makes it a valuable intermediate for creating precisely substituted heterocyclic systems that might be difficult to access through other synthetic routes.

Substituted o-phenylenediamines are recognized as important precursors for compounds with potential antibacterial and antitumor properties, where the specific substitution pattern is often key to biological activity. google.com

The academic interest in this compound appears to be primarily focused on its application as a synthetic intermediate rather than as a standalone compound with extensively studied properties. Its value lies in its utility as a building block for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds for medicinal chemistry and materials science.

The common synthetic route to substituted 1,2-diamines involves the reduction of the corresponding ortho-nitroaniline. For example, the synthesis of N¹-benzyl-4-chlorobenzene-1,2-diamine is achieved through the reduction of its nitro precursor using iron powder. chemicalbook.com Similarly, 4-chloro-N'-methyl-N'-phenylbenzene-1,2-diamine is prepared by the reduction of the nitro-intermediate using tin(II) chloride. chemicalbook.com It is therefore inferred that this compound is typically prepared via the reduction of a suitable 4-chloro-N-methyl-2-nitroaniline precursor.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUAKQQNONYKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348791 | |

| Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59681-66-2 | |

| Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N1-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Strategies for 4-Chloro-N1-methylbenzene-1,2-diamine

Direct synthesis approaches, while theoretically appealing, are often complicated by the need for precise control over reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring.

Targeted N-Alkylation and Amination Protocols

A direct synthesis route could involve the selective mono-methylation of 4-chlorobenzene-1,2-diamine (B165680). However, controlling the alkylation to prevent the formation of di-methylated or N2-methylated byproducts is a significant challenge. Such reactions often yield a mixture of products, necessitating complex purification steps.

Alternatively, amination protocols could be employed. For instance, analogous reactions involving the amination of chloro-quinoline derivatives with amide solvents have been investigated. researchgate.net A theoretical approach could involve the reaction of a dichlorinated benzene precursor with methylamine (B109427), followed by the introduction of a second amino group. However, controlling the regioselectivity of these additions is difficult.

Regioselective Halogenation Approaches

Another potential direct synthesis strategy involves the regioselective halogenation of N1-methylbenzene-1,2-diamine. The success of this approach hinges on the directing effects of the amino and methylamino groups on the aromatic ring. Palladium-catalyzed C-H bond activation has emerged as a powerful method for the regioselective halogenation of various organic compounds. nih.gov In principle, a catalyst could direct the chlorination to the desired position on the N1-methylbenzene-1,2-diamine skeleton. However, this route is not commonly reported for this specific compound, likely due to the preference for more established methods starting with already chlorinated precursors.

Synthesis through Precursor Derivatization

The most prevalent and practical methods for synthesizing this compound involve the chemical modification of precursor molecules. These routes offer better control over isomer formation and generally result in higher yields of the desired product.

Routes from Substituted Nitrobenzene (B124822) Precursors via Reduction

A robust and widely utilized strategy for synthesizing aromatic diamines is the reduction of a corresponding nitroaniline precursor. wikipedia.org For this compound, the key intermediate is 4-Chloro-N-methyl-2-nitroaniline. The synthesis typically proceeds in two main steps: the formation of the nitroaniline precursor, followed by the reduction of the nitro group.

The precursor, 4-Chloro-N-methyl-2-nitroaniline, can be synthesized from starting materials like 1,4-dichlorobenzene. This involves nitration to form 2,5-dichloronitrobenzene, followed by a selective reaction with an amine. google.com The subsequent reduction of the nitro group in 4-Chloro-N-methyl-2-nitroaniline to an amine group yields the final product. A variety of reducing agents and conditions can be employed for this transformation.

A new and effective approach for this reduction involves using thiourea (B124793) dioxide in the presence of sodium hydroxide, which efficiently converts N-substituted-2-nitroanilines into their corresponding diamines with good yields. researchgate.net Other established methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and reduction with metals such as iron powder in an acidic medium. wikipedia.orggoogle.comchemicalbook.comorganic-chemistry.org

| Reducing System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Refluxing in acidic solution | Cost-effective, widely used in industry | wikipedia.orgchemicalbook.com |

| Catalytic Hydrogenation (H2 / Pd/C, Raney Ni) | Pressurized H2 gas, various solvents | High yield, clean reaction | wikipedia.orggoogle.com |

| Thiourea Dioxide / NaOH | Aqueous or alcoholic solvent | Environmentally friendly by-products (urea) | researchgate.net |

| Tin(II) Chloride (SnCl2) | Acidic conditions | Effective for laboratory-scale synthesis | wikipedia.org |

Chemical Transformations of Related Phenylenediamines

Synthesizing this compound from other phenylenediamine derivatives is a theoretical possibility. For example, one could start with a non-methylated diamine and introduce the methyl group. However, as mentioned in section 2.1.1, achieving selective mono-methylation on one of the two amino groups of 4-chlorobenzene-1,2-diamine is challenging and can lead to a mixture of products. This lack of selectivity makes the route starting from a nitrobenzene precursor, where the substitution pattern is set at an earlier stage, a more reliable and efficient method.

Catalytic Systems in the Synthesis of Substituted Diamines

Modern organic synthesis has seen the development of advanced catalytic systems for the preparation of substituted diamines, which are important structural motifs in medicinal chemistry. nih.govnih.gov While not always applied specifically to this compound, these methods represent the forefront of diamine synthesis.

Rhodium-catalyzed C-H amination offers a sophisticated approach to preparing 1,2-diamines. nih.govresearchgate.net This method involves the intramolecular insertion of a rhodium-nitrene, generated from a sulfamate (B1201201) ester, into a C-H bond. This forms a cyclic intermediate which can then be reductively cleaved to furnish the 1,2-diamine product. nih.govresearchgate.net This technique underscores the power of catalytic C-H functionalization for efficient C-N bond construction. researchgate.net

Another significant catalytic strategy is the aminolysis of aziridines. The ring-opening of meso-aziridines with amine nucleophiles, catalyzed by Lewis acids or transition metals like indium, scandium, or iron, provides an efficient route to chiral 1,2-diamines. rsc.orgorganic-chemistry.org This method is highly versatile and can be used to synthesize a wide range of vicinal diamines with high yields and selectivity. organic-chemistry.org

| Catalytic Strategy | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| C-H Amination | Rhodium(II) acetate | Intramolecular C-H insertion followed by reduction | nih.govresearchgate.net |

| Aziridine Ring-Opening | Indium(III) bromide (InBr3) | Aminolysis of activated aziridines | organic-chemistry.org |

| Aziridine Ring-Opening | Scandium(III) triflate (Sc(OTf)3) | Catalytic aminolysis of meso-N-aryl aziridines | organic-chemistry.org |

| Alkene Diamination | Rhodium(III) complexes | One-pot aziridination and ring-opening | organic-chemistry.org |

Copper-Catalyzed Coupling Reactions (e.g., Chan–Lam coupling)

Copper-catalyzed cross-coupling reactions, particularly the Chan–Lam coupling, represent a powerful method for the formation of carbon-nitrogen bonds. rxweb-prd.commdpi.com This reaction typically involves the coupling of an amine, amide, or other N-H containing compound with a boronic acid, using a copper catalyst in the presence of an oxidant, often air. rsc.orgrsc.org The general mechanism allows for the creation of N-aryl or N-alkyl bonds under relatively mild conditions.

While the Chan-Lam coupling is a versatile tool in synthetic organic chemistry, its specific application for the final-step synthesis of this compound is not prominently documented in scientific literature. The more conventional and direct pathway to this compound involves the reduction of a pre-functionalized nitroaniline precursor. However, copper catalysis could theoretically be employed in the synthesis of the N-methylated precursor, for instance, by coupling methylamine with a di-halogenated benzene derivative, although this is a less direct route.

Other Metal-Mediated Synthetic Procedures

The most prevalent and well-established method for synthesizing o-phenylenediamines, including this compound, is the reduction of the corresponding o-nitroaniline. This transformation can be achieved using various metal-based systems, which are valued for their efficiency and high yields.

Commonly employed methods include:

Catalytic Hydrogenation: This widely used industrial method involves the reduction of the nitro group using hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are highly effective. researchgate.net The reaction is typically carried out in a solvent like ethanol (B145695), methanol (B129727), or water under controlled temperature and pressure. researchgate.net

Metal/Acid Reductions: A classic laboratory-scale method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). This procedure, known as the Béchamp reduction when using iron, is robust and effective for a wide range of substituted nitroarenes.

Metal Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst, to reduce nitro groups. chemicalbook.comnih.gov For example, the reduction of 4-chloro-2-nitroaniline (B28928) has been demonstrated using NaBH₄ in a mixed solvent system of water and ethanol. chemicalbook.com

A new and effective approach for synthesizing N-substituted-benzene-1,2-diamines involves the use of thiourea dioxide in the presence of sodium hydroxide, which efficiently forms the corresponding diamines with good yields. researchgate.net

| Metal System | Reagents | Typical Substrate | Key Features |

| Catalytic Hydrogenation | H₂, Raney Ni | p-Nitroaniline | Green process, reusable catalyst, high yield (98.9%) researchgate.net |

| Metal Hydride | NaBH₄, Au catalyst | 4-Chloro-2-nitroaniline | Room temperature, green chemistry chemicalbook.com |

| Metal/Acid | Fe, NH₄Cl | N-benzyl-4-chloro-2-nitroaniline | High yield (98%), common lab method |

| Metal Chloride | SnCl₂, Ethanol | 4-chloro-N-methyl-2-nitro-N-phenylaniline | Mild conditions (40°C) mdpi.com |

Application of Organocatalysts in Diamine Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a major field in synthetic chemistry. However, its application to the direct synthesis of this compound from its nitro precursor is not a commonly reported strategy. The reduction of nitro groups is heavily dominated by metal-based catalysts due to their high efficacy.

Conversely, chiral 1,2-diamines are frequently used as foundational scaffolds for the creation of bifunctional organocatalysts. These catalysts are then employed in a variety of asymmetric transformations, such as Michael additions and aldol (B89426) reactions. Therefore, while organocatalysts are not typically used to synthesize this diamine, the diamine itself is a valuable building block in the field of organocatalysis.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, particularly via the reduction of its nitro precursor, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature and pressure, and the stoichiometry of the reactants.

Influence of Solvent Systems on Reaction Outcome

The solvent plays a crucial role in chemical reactions by affecting reactant solubility, catalyst activity, and reaction pathways. In the metal-catalyzed reduction of nitroanilines, a range of solvents can be employed.

Protic Solvents: Alcohols like ethanol and methanol are frequently used as they are good solvents for both the organic substrate and many of the reagents. Water is increasingly used as a "green" solvent, as demonstrated in the hydrogenation of p-nitroaniline using a Raney Ni catalyst, which achieved a yield of 98.9%. researchgate.net Mixed aqueous-organic systems, such as a 1:1 mixture of water and ethanol, have also been used effectively at room temperature. chemicalbook.com

Aprotic Solvents: In some cases, aprotic solvents may be preferred to avoid side reactions. For instance, in certain reductive aminations, toluene (B28343) was found to be superior to methanol to prevent the hydrogenation of aldehyde reactants into alcohols. mdpi.com

The selection of an optimal solvent system is often determined empirically, balancing factors of yield, purity, cost, and environmental impact.

| Solvent System | Reaction Type | Temperature | Outcome/Comment |

| Water | Catalytic Hydrogenation researchgate.net | 50°C | High yield (98.9%), environmentally friendly |

| Water:Ethanol (1:1) | NaBH₄ Reduction chemicalbook.com | 20°C | Effective for "green chemistry" approach |

| Toluene | Reductive Amination mdpi.com | 100°C | Prevents reduction of aldehyde co-reactant |

| CHCl₃:MeOH (3:1) | Benzimidazole (B57391) Synthesis nih.gov | 25°C | Found to be optimal in a screen of polar and non-polar solvents |

Effects of Temperature and Pressure on Reaction Kinetics

Temperature and pressure are critical variables, especially in catalytic hydrogenation reactions.

Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions, catalyst degradation, or decomposition of the desired product, thereby reducing selectivity and yield. For the hydrogenation of p-nitroaniline with Raney Ni, the optimal temperature was found to be 50°C. researchgate.net In other metal-mediated reductions, temperatures can range from room temperature (20°C) to more elevated conditions (e.g., 150°C), depending on the specific catalytic system. chemicalbook.comclausiuspress.com

Pressure: In catalytic hydrogenations that use H₂ gas, pressure is a key parameter that influences the concentration of hydrogen available to the catalyst. Higher pressures can increase the reaction rate but also require specialized equipment. An optimal pressure of 3.0 MPa was identified for the hydrogenation of p-nitroaniline. researchgate.net

Finding the optimal balance between temperature and pressure is crucial for achieving a high conversion rate while maintaining excellent selectivity towards the desired diamine product.

Stoichiometric Ratio Considerations in Reaction Design

The molar ratio of reactants and the loading of the catalyst are fundamental to reaction design and efficiency.

Reductant-to-Substrate Ratio: In reactions using chemical reducing agents like NaBH₄, an excess of the reductant is typically used to ensure complete conversion of the nitro group. For example, a five-fold molar excess of NaBH₄ relative to the nitroarene has been used. chemicalbook.com

Catalyst Loading: In catalytic processes, the amount of catalyst used is a compromise between reaction rate and cost. For heterogeneous catalysts, this is often expressed as a weight percentage or mole percentage relative to the substrate. In a study on the synthesis of p-phenylenediamine, the optimal ratio of raw material to catalyst was investigated to maximize yield. clausiuspress.com Modern computational methods, such as molecular dynamics simulations, are also being employed to predict the optimal stoichiometric ratio between substrates and reagents, reducing the need for extensive experimental screening. mdpi.com

Careful control over the stoichiometry ensures that the reaction proceeds to completion efficiently, minimizes waste, and simplifies the purification of the final product.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. nih.govmasterorganicchemistry.com In a typical SNAr mechanism, a potent nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group through an addition-elimination process that involves a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The 4-Chloro-N1-methylbenzene-1,2-diamine molecule contains two amino groups, which are typically electron-donating, and a chloro group. The electron-donating nature of the amino groups does not favor the stabilization of the anionic intermediate required for a classical SNAr reaction, making the substitution of the chlorine atom by an external nucleophile challenging under standard SNAr conditions. Consequently, reactions of this type involving this compound are not commonly reported in the literature, as the substrate lacks the requisite electronic activation for facile substitution.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

Both the primary and secondary amino groups of this compound can participate in reductive amination. The reaction with a carbonyl compound, followed by the introduction of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst, can be used to introduce a variety of alkyl groups onto the nitrogen atoms. organic-chemistry.org This pathway allows for the selective functionalization of the diamine, expanding its utility as a building block for more complex molecules. The specific outcome—alkylation at the primary versus the secondary amine—can often be controlled by carefully selecting the reaction conditions and stoichiometry.

Cyclization Reactions for Heterocyclic Ring Formation

The most prominent application of this compound in synthetic chemistry is its use as a precursor for various heterocyclic ring systems. The adjacent primary and secondary amino groups provide an ideal arrangement for intramolecular cyclization reactions with bifunctional reagents.

The synthesis of benzimidazoles from o-phenylenediamines is a classic and widely utilized transformation in heterocyclic chemistry. nih.govsemanticscholar.org this compound can react with various C1 synthons, such as carboxylic acids or aldehydes, to form the benzimidazole (B57391) core. semanticscholar.orgorganic-chemistry.org For instance, condensation with 2-chloroacetic acid in the presence of hydrochloric acid results in the formation of 2-chloromethyl-5-chloro-1-methyl-1H-benzimidazole. nih.gov

The general reaction involves an initial condensation between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring. The presence of the N-methyl group on the starting diamine leads specifically to N1-substituted benzimidazole derivatives. nih.gov

Table 1: Examples of Benzimidazole Synthesis

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| N-methylbenzene-1,2-diamine | 2-chloroacetic acid | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | nih.gov |

| 4-chloro-o-phenylenediamine | Anthranilic acid | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | researchgate.net |

Diazocines are eight-membered heterocyclic compounds containing two nitrogen atoms. The scaffold is of interest in medicinal chemistry for the design of bioactive molecules. nih.govnih.gov Research has demonstrated that N-substituted o-phenylenediamines, including N1-methylbenzene-1,2-diamine, can undergo condensation reactions with phthalate (B1215562) esters to form dibenzo[b,f] nih.govdiazocine-6,11-dione scaffolds. nih.gov

In a typical procedure, this compound would react with a dimethyl phthalate derivative in the presence of a strong base like sodium hydride (NaH). The reaction proceeds through a double nucleophilic acyl substitution, where each amino group displaces a methoxy (B1213986) group from the ester, ultimately leading to the formation of the eight-membered diazocine ring. This method provides a direct route to complex, unsymmetrically substituted diazocinediones. nih.govnih.gov

Table 2: Synthesis of Diazocine Scaffolds

| Diamine Reactant | Ester Reactant | Base | Product Scaffold | Reference |

|---|---|---|---|---|

| N¹-methylbenzene-1,2-diamine | Dimethyl phthalate | NaH | 5-methyl-5,12-dihydrodibenzo[b,f] nih.govdiazocine-6,11-dione | nih.gov |

| 4,5-dichloro-N¹-methylbenzene-1,2-diamine | Dimethyl phthalate | NaH | 2,3-dichloro-5-methyl-5,12-dihydrodibenzo[b,f] nih.govdiazocine-6,11-dione | nih.gov |

The 4-aminoquinazoline framework is recognized as a privileged structure in medicinal chemistry. nih.gov While the most common syntheses of quinazolines involve precursors like 2-aminobenzonitriles or anthranilic acids, pathways originating from o-phenylenediamines are less direct. The construction of a quinazoline (B50416) ring from this compound would necessitate the introduction of a one-carbon unit that reacts with one amino group, followed by the incorporation of a second carbon atom to form the six-membered pyrimidine (B1678525) ring fused to the benzene (B151609) core. Such multi-step transformations are complex and not as commonly employed as other established methods that start from more highly oxidized precursors. However, the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline (B46505) precursors with various amines is a well-documented and efficient method for creating diverse 4-aminoquinazoline derivatives. nih.gov

The mechanism for the formation of benzimidazoles from o-phenylenediamines and aldehydes is well-understood. semanticscholar.org The process begins with the nucleophilic attack of the more basic primary amine onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The subsequent step is an intramolecular nucleophilic attack by the secondary amino group onto the imine carbon, which results in the formation of the five-membered imidazoline (B1206853) ring. Finally, an oxidation or aromatization step, often facilitated by air or a mild oxidizing agent, leads to the stable, aromatic benzimidazole product. semanticscholar.org

In the case of diazocinedione synthesis, the mechanism involves a stepwise or concerted double amide formation. nih.gov The reaction is initiated by the deprotonation of the more acidic N-H proton (from the secondary amine) by a strong base like sodium hydride. The resulting anion acts as a potent nucleophile, attacking one of the ester carbonyls of the phthalate derivative. This is followed by a second intramolecular amidation involving the primary amino group to close the eight-membered ring, yielding the final 5,12-dihydrodibenzo[b,f] nih.govdiazocine-6,11-dione structure. nih.gov

Oxidation and Reduction Processes

The diamine functionality of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a range of products can be formed. Mild oxidation may lead to the formation of quinone-imine structures, while stronger oxidants can result in polymerization or degradation of the aromatic ring.

Conversely, the nitro group of a precursor molecule, 4-chloro-N-methyl-2-nitro-N-phenylphenylamine, can be reduced to form the corresponding diamine. A common method for this transformation is the use of tin(II) chloride (SnCl2) in ethanol (B145695). This reaction proceeds by heating the solution, followed by workup to isolate the diamine product. chemicalbook.com Another established method for the reduction of a nitro group to an amine in a related compound involves the use of iron powder and ammonium (B1175870) chloride in an ethanol-water mixture. chemicalbook.com

Table 1: Reduction of Nitroarene Precursors to form Diamines

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Product |

| 4-chloro-N-methyl-2-nitro-N-phenylphenylamine | SnCl2·2H2O | Ethanol | 40 | 87 | 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine chemicalbook.com |

| N-benzylnitroaniline | Iron powder / NH4Cl | Ethanol / Water | 80 | 98 | N1-benzyl-4-chlorobenzene-1,2-diamine chemicalbook.com |

Electrophilic Aromatic Substitution Behavior

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amine groups. The directing effects of the substituents (chloro, amino, and methylamino groups) will influence the position of incoming electrophiles. Both the amino and methylamino groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects determines the regioselectivity of substitution reactions such as nitration, halogenation, and sulfonation.

The general mechanism for electrophilic aromatic substitution involves a two-step process. msu.edu Initially, the electrophile attacks the electron-rich π system of the benzene ring, forming a positively charged intermediate known as a benzenonium ion. msu.edu This intermediate is stabilized by resonance. In the second step, a proton is removed from the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Diazotization Reactions and Azo Compound Formation

The primary amine group in this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. google.com This reaction converts the primary amino group into a diazonium salt.

However, the presence of the adjacent secondary amine can lead to intramolecular cyclization. In similar 1,2-diaminobenzene structures, the diazonium group can be attacked by the neighboring amino group to form a stable five-membered ring, resulting in the formation of a benzotriazole (B28993) derivative. stackexchange.com

Diazonium salts are valuable intermediates in the synthesis of azo compounds. They can react with activated aromatic compounds (the coupling component) in a process called azo coupling to form molecules containing the -N=N- linkage. The specific conditions of the diazotization and subsequent coupling reaction would determine the final product. For instance, the diazotization of aniline (B41778) in hydrochloric acid with sodium nitrite, followed by coupling with 2,5-dichloroaniline, is a key step in the synthesis of 2,5-dichloro-1,4-phenylenediamine. google.com

Cross-coupling Reactions (e.g., Chan-Lam Reaction)

This compound is a suitable substrate for C-N cross-coupling reactions, such as the Chan-Lam coupling. This copper-catalyzed reaction forms a carbon-nitrogen bond between an amine and a boronic acid. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and can often be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper-aryl complex. wikipedia.org A copper(III)-aryl-amide intermediate is thought to undergo reductive elimination to yield the N-arylated product and a copper(I) species. wikipedia.org The Chan-Lam coupling is advantageous due to its mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgresearchgate.net This reaction has been successfully applied to the N-arylation of a wide range of nitrogen-containing compounds, including amines, amides, and imides. organic-chemistry.orgresearchgate.net The efficiency of the reaction can be influenced by the electronic properties and the position of substituents on the aromatic ring of the boronic acid. researchgate.net

Table 2: Key Features of the Chan-Lam Coupling Reaction

| Feature | Description |

| Reaction Type | Copper-catalyzed C-N cross-coupling |

| Reactants | Amine (e.g., this compound) and Aryl boronic acid |

| Catalyst | Typically a copper(II) salt, such as Cu(OAc)2 |

| Conditions | Often mild, can be run at room temperature and open to air wikipedia.orgorganic-chemistry.org |

| Mechanism | Involves formation of a copper-aryl complex and reductive elimination from a Cu(III) intermediate wikipedia.org |

Advanced Applications in Organic and Materials Chemistry

Utilization as a Crucial Synthetic Intermediate

The presence of two reactive amine groups in a 1,2-orientation on the benzene (B151609) ring allows 4-Chloro-N1-methylbenzene-1,2-diamine to serve as a key starting material for the construction of various heterocyclic systems. These heterocyclic scaffolds are central to the development of complex organic molecules with diverse functionalities.

Building Block for Complex Polycyclic Organic Systems

Aromatic diamines are fundamental precursors for the synthesis of nitrogen-containing heterocyclic compounds. This compound is particularly well-suited for the synthesis of quinoxalines and benzimidazoles, which are important classes of polycyclic organic systems.

The condensation reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and effective method for synthesizing quinoxaline (B1680401) derivatives. Similarly, the reaction with aldehydes or carboxylic acids and their derivatives leads to the formation of the benzimidazole (B57391) ring system. The presence of the chloro and N-methyl substituents on the diamine starting material introduces specific electronic and steric properties to the resulting polycyclic systems, which can be crucial for their intended applications. For instance, the chloro group can influence the reactivity and biological activity of the final molecule, while the N-methyl group can impact its solubility and conformational flexibility.

Precursor in Bioactive Molecule Synthesis

The quinoxaline and benzimidazole cores, readily synthesized from o-phenylenediamine (B120857) precursors like this compound, are prevalent in a wide range of biologically active molecules. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.

Derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole, which can be synthesized from this compound, have been investigated for their potential as PqsR inhibitors, which could offer a novel approach to adjuvant therapy for Pseudomonas aeruginosa infections. Furthermore, substituted 6-chloroquinoxalines have demonstrated a spectrum of biological activities, including antibacterial and anticancer properties. The synthesis of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has also been explored for their potential as antimicrobial and anticancer agents.

| Heterocyclic Core | Precursors | Potential Biological Activity |

|---|---|---|

| 6-Chloro-1-methyl-1H-benzo[d]imidazole | This compound and a suitable cyclizing agent | PqsR inhibition (anti-virulence) |

| Substituted 6-Chloroquinoxalines | 4-Chloro-1,2-phenylenediamine and 1,2-dicarbonyl compounds | Antibacterial, Anticancer |

| N-substituted 6-chloro-1H-benzimidazoles | 4-Chloro-1,2-phenylenediamine and various aldehydes/halides | Antimicrobial, Anticancer |

Role in the Development of Coordination Complexes

The nitrogen atoms of the diamine functionality in this compound can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal ions. This property allows for its use as a ligand in the synthesis of coordination complexes. While specific research on coordination complexes of this compound is limited, the broader class of o-phenylenediamines and their derivatives are known to form stable complexes with various transition metals.

These complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, Schiff base ligands derived from the condensation of o-phenylenediamine with carbonyl compounds can form multinuclear complexes with transition metals. The resulting metal complexes have been studied for their potential applications in catalysis and materials science. The specific substituents on the diamine, such as the chloro and N-methyl groups in this compound, would be expected to modulate the electronic and steric environment around the metal center, thereby influencing the properties of the resulting coordination complex.

Potential in the Synthesis of Functional Organic Materials

The reactivity of this compound makes it a candidate for incorporation into various functional organic materials, where its structural features can impart desired properties.

Production of Dyes and Pigments

Aromatic amines are foundational components in the synthesis of many classes of dyes and pigments. The closely related compound, 4-chloro-1,2-phenylenediamine, is known to be a precursor in the manufacture of hair dyes. nih.gov Upon oxidation, aromatic diamines can undergo self-condensation or react with other components to form colored compounds. For instance, the photochemical reaction of 4-chloro-1,2-phenylenediamine can lead to the formation of a colored, dimerized product, 2,3-diamino-7-chlorophenazine. nih.gov The introduction of an N-methyl group, as in this compound, would likely alter the color and properties of the resulting dye molecules.

| Diamine Precursor | Reaction Type | Resulting Product Class | Potential Application |

|---|---|---|---|

| 4-Chloro-1,2-phenylenediamine | Oxidative coupling | Azo dyes, phenazines | Hair colorants |

| This compound | Oxidative coupling | Modified azo dyes and phenazines | Specialty dyes and pigments |

Other Specialized Materials Development

The unique chemical structure of this compound also suggests its potential use in the development of other specialized materials. For instance, derivatives of o-phenylenediamine have been explored as corrosion inhibitors for metals. nih.govresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal. The specific substituents on the aromatic ring can enhance the efficiency of this protective action.

Furthermore, aromatic diamines are key monomers in the synthesis of high-performance polymers such as polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal and chemical stability and are used in demanding applications like aerospace components and fire-retardant fabrics. The incorporation of a chloro and N-methyl substituted diamine like this compound into a polymer backbone could be a strategy to fine-tune the properties of the resulting material, such as its solubility, processability, and thermal characteristics.

In-Depth Analysis of this compound in Pharmacological and Biomedical Contexts

While extensive research is available for the broader class of phenylenediamines, specific pharmacological and biomedical studies on this compound are not extensively detailed in publicly accessible scientific literature. Much of the available information pertains to its closely related analog, 4-Chloro-1,2-phenylenediamine (also known as 4-Cl-o-PDA), which has been investigated for its toxicological and biochemical effects. This article will focus on the specified compound, this compound, and structure the discussion around established research frameworks in pharmacology, drawing parallels and distinctions where data on related compounds exist.

Pharmacological and Biomedical Research Applications

The potential utility of 4-Chloro-N1-methylbenzene-1,2-diamine in a biomedical context remains an area of limited exploration. However, based on the activities of similar chemical structures, its potential as a lead compound and its interactions with biological systems are of scientific interest.

Currently, there is a lack of specific studies evaluating this compound as a lead compound for drug discovery. The process of identifying a lead compound involves screening for pharmacological activity and desired physicochemical properties. The evaluation of this specific compound would require extensive in vitro and in vivo studies to determine any therapeutic potential.

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For this compound, understanding these interactions is key to predicting its biological effects.

Specific data on the inhibition of Cytochrome P450 1A2 (CYP1A2) by this compound is not available in the reviewed literature. CYP1A2 is a critical enzyme in the metabolism of many drugs and xenobiotics, and its inhibition can lead to significant drug-drug interactions. Future research would be necessary to establish an inhibition profile for this compound.

Research into the protein binding mechanisms of this compound is not directly available. However, studies on the related compound, 4-Chloro-1,2-phenylenediamine, have shown that it binds to human serum albumin (HSA), a major transport protein in the blood. This binding can induce structural changes in the protein. It is plausible that the N-methylated form would also interact with plasma proteins, which would influence its distribution and availability in the body.

The influence of a compound on cellular pathways, such as those governing oxidative stress and apoptosis, is critical to understanding its potential pharmacological or toxicological effects.

There is no direct evidence from the provided search results detailing the impact of this compound on oxidative stress responses. However, the parent compound, 4-Chloro-1,2-phenylenediamine, has been shown to induce the generation of reactive oxygen species (ROS) in cells, leading to oxidative stress. researchgate.net This suggests that the N-methylated derivative might also possess properties that could influence the cellular redox balance.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, a complete structural assignment of 4-Chloro-N1-methylbenzene-1,2-diamine can be achieved.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic region will show signals characteristic of a trisubstituted benzene (B151609) ring. The protons on the primary amine (-NH₂) and the secondary amine (-NH-) will appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The methyl group attached to the nitrogen will present as a singlet.

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.5-7.0 | Multiplet | 3H | Aromatic CH |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ |

| ~3.5-4.5 | Broad Singlet | 1H | -NH- |

Note: Predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are anticipated for the aromatic carbons, reflecting their unique electronic environments due to the different substituents. An additional signal will be present for the methyl carbon. The carbons directly attached to the nitrogen atoms and the chlorine atom will show characteristic chemical shifts.

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~140-150 | C-NHCH₃ |

| ~135-145 | C-NH₂ |

| ~120-130 | C-Cl |

| ~110-125 | Aromatic CH |

| ~110-125 | Aromatic CH |

| ~110-125 | Aromatic CH |

Note: Predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the amine groups, the aromatic ring, and the carbon-chlorine bond. The N-H stretching vibrations of both the primary and secondary amines will appear in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹, while the C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ range. The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | N-H Stretch | Primary & Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methyl |

| 1600-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aromatic Amine |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino groups, which are strong auxochromes, will cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The electronic transitions are typically of the π → π* type.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength (λmax, nm) | Solvent | Electronic Transition |

|---|---|---|

| ~240-260 | Ethanol/Methanol | π → π* |

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent used.

Fluorescence Spectroscopy

While specific experimental fluorescence data for this compound is not extensively documented in publicly available literature, the photophysical properties of substituted phenylenediamines are an active area of research. Generally, the fluorescence of such compounds is influenced by the nature and position of substituents on the benzene ring, which can affect the intramolecular charge transfer (ICT) characteristics. The presence of an electron-donating amino group and a methylamino group, alongside an electron-withdrawing chloro group, suggests potential for fluorescent behavior. Further experimental investigation would be required to determine the specific excitation and emission maxima, quantum yield, and fluorescence lifetime for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the fragmentation pathways of this compound. The compound has a molecular formula of C₇H₉ClN₂ and a monoisotopic mass of approximately 156.05 Da.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted mass spectrometry data suggests the formation of a protonated molecule [M+H]⁺ at an m/z of 157.05271 and the molecular ion [M]⁺ at an m/z of 156.04488.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, fragmentation would likely involve the loss of the methyl group, cleavage of the C-N bonds, and potentially the loss of a chlorine radical. The presence of chlorine would also be indicated by a characteristic isotopic pattern in the mass spectrum, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z |

|---|---|

| [M]⁺ | 156.04488 |

| [M+H]⁺ | 157.05271 |

Note: This data is based on computational predictions and awaits experimental verification.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To date, a specific crystal structure for this compound has not been reported in the primary scientific literature. However, analysis of closely related structures provides insight into the likely solid-state conformation and intermolecular interactions.

Should a suitable crystal be grown, X-ray diffraction would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. This would definitively establish the connectivity of the atoms and the conformation of the molecule in the crystal lattice. The planarity of the benzene ring and the geometry around the nitrogen atoms would be of particular interest.

Furthermore, C—H···π interactions, where a hydrogen atom on a methyl group or the aromatic ring interacts with the electron cloud of an adjacent benzene ring, are also plausible. These weaker interactions, along with van der Waals forces, would contribute to the stability of the crystal lattice. The specific nature and geometry of these interactions would be revealed through a detailed analysis of the crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₇H₉ClN₂), the theoretical elemental composition can be calculated based on its atomic weights.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 53.68 |

| Hydrogen | H | 1.01 | 5.79 |

| Chlorine | Cl | 35.45 | 22.64 |

Experimental determination of these percentages, typically via combustion analysis, would need to fall within a narrow margin of these theoretical values to confirm the purity and elemental composition of a synthesized sample.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Descriptors and Reactivity Indices

Calculated values for quantum chemical descriptors such as hardness, softness, electronegativity, and chemical potential, which are derived from electronic structure calculations, have not been published.

Topological Analysis of Electron Density

Advanced analyses like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Localized Ionization Energy (ALIE), or Reduced Density Gradient (RDG) have been applied to other molecular systems but not specifically to 4-Chloro-N1-methylbenzene-1,2-diamine in the available literature.

While the synthesis and some basic properties of this compound are documented, a dedicated computational investigation to elucidate its detailed electronic and structural characteristics appears to be a gap in the current body of scientific research. Such a study would be necessary to provide the scientifically accurate data required for the requested article.

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

Theoretical Prediction and Simulation of Spectroscopic Properties

The theoretical prediction and simulation of spectroscopic properties, such as NMR, IR, and UV-Vis spectra, are vital for the characterization of chemical compounds. These computational methods, often employing density functional theory (DFT), can corroborate experimental findings and aid in structural elucidation.

Currently, there is a lack of publicly available, peer-reviewed research that specifically details the theoretical prediction and simulation of the spectroscopic properties for this compound. While commercial suppliers may offer spectroscopic data (NMR, HPLC, LC-MS), the underlying theoretical simulations and detailed computational parameters are not published. bldpharm.com The scientific community has yet to publish in-depth computational studies on the spectroscopic characteristics of this particular molecule.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

Future research into the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine will likely prioritize the integration of green chemistry principles to enhance sustainability and efficiency. Traditional methods for producing substituted diamines often involve multi-step processes, including protection, nitration, and reduction stages, which can generate significant waste. Modern approaches aim to circumvent these issues.

One promising avenue is the advancement of catalytic C-H amination technologies. Rhodium-catalyzed C-H insertion, for example, offers a direct and high-yielding method for creating 1,2-diamine derivatives. Further research could adapt these methods for the specific regioselective synthesis of this compound, minimizing the use of protecting groups and reducing the number of synthetic steps.

Moreover, the development of eco-friendly, one-pot synthesis protocols is a key objective. The use of water as a solvent, promoted by catalysts like trimethylsilyl (B98337) chloride, has proven effective for the chemoselective synthesis of related heterocyclic compounds from ortho-phenylenediamines. rsc.org Other green catalysts, such as papaya bark ash extract or pomegranate peel powder, have been successfully used for synthesizing benzimidazole (B57391) derivatives, showcasing the potential for bio-based catalysts in these reactions. researchgate.net Future methodologies could focus on:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. Applying it to the condensation reactions of this compound with various aldehydes or carboxylic acids could lead to rapid and efficient production of heterocyclic libraries. rjptonline.org

Ultrasonic irradiation: Sonication offers another energy-efficient method to promote reactions at ambient temperatures, as demonstrated in the synthesis of benzimidazoles in aqueous media. eijppr.com

Electrochemical synthesis: This approach is inherently sustainable, avoiding bulk chemical oxidants or reductants. rsc.org Developing an electrochemical route for the final reduction step to create the diamine or for its subsequent reactions would be a significant advancement.

These sustainable approaches aim to improve atom economy, reduce solvent use, and lower energy consumption, aligning with the broader goals of modern chemical manufacturing.

Advanced Applications in Medicinal Chemistry and Rational Drug Design

Substituted ortho-phenylenediamines are crucial scaffolds in medicinal chemistry due to their role as precursors for a wide array of heterocyclic compounds with proven biological activity. This compound is a valuable starting material for creating novel chemical entities for drug discovery.

The primary application lies in its use as a building block for synthesizing benzimidazoles, quinoxalines, and benzodiazepines, which are core structures in many pharmaceuticals. eijppr.comresearchgate.net The specific substitution pattern of this compound—with a chloro group influencing electronic properties and a methylamino group providing a site for further derivatization—offers a unique molecular framework.

Future research should focus on:

Scaffold Decoration: Systematically reacting this compound with a diverse range of aldehydes, ketones, and carboxylic acids to generate libraries of novel heterocyclic compounds. These libraries can then be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netscirp.org

Conformationally Restricted Diamine Analogs: Incorporating this diamine into more rigid molecular structures can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity ligands. lifechemicals.com

Fragment-Based Drug Discovery (FBDD): Using the this compound core as a fragment to probe the binding sites of therapeutic targets. Hits from FBDD can be grown and optimized to develop potent drug candidates.

The N-methyl group is particularly significant, as it can influence solubility, metabolic stability, and the ability to form hydrogen bonds, all critical parameters in drug design.

Exploration of Novel Materials Science Applications

The unique electronic and structural properties of phenylenediamines make them attractive for applications in materials science. While research has focused on polymers derived from p-phenylenediamine, the ortho-isomer, particularly a substituted one like this compound, offers distinct possibilities for creating functional materials.

Future research directions include:

Conducting Polymers: Oxidative polymerization of this compound could lead to the formation of soluble, substituted poly(o-phenylenediamine)s. The chloro and methyl substituents would enhance solubility and modify the electronic properties of the polymer backbone, making these materials candidates for sensors, anti-corrosion coatings, or components in electronic devices. tandfonline.com

Metal-Organic Frameworks (MOFs): The two adjacent amino groups can act as a bidentate ligand to coordinate with metal ions. This could be exploited to synthesize novel 2D or 3D MOFs. The functional groups on the benzene (B151609) ring would project into the pores of the framework, allowing for the tuning of properties such as gas adsorption, catalysis, and chemical sensing. acs.org

High-Performance Polymers: The diamine can be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to create polyimides or polyamides. The resulting polymers are expected to exhibit high thermal stability and specific mechanical properties, influenced by the chloro and N-methyl substituents.

Porous Carbons: Carbonization of polymers or frameworks derived from this compound could produce nitrogen-doped porous carbons. Such materials are highly sought after for applications in energy storage, such as supercapacitors and batteries, and for catalysis. acs.org

The ability to precisely control the morphology and structure of materials derived from this compound, for instance through surfactant-assisted synthesis, could lead to micro- and nanostructured materials with enhanced performance. rsc.org

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synthesis and application of derivatives from this compound can be significantly accelerated by integrating emerging technologies. These technologies offer enhanced control, efficiency, and data generation compared to traditional batch chemistry.

Continuous-Flow Chemistry: Implementing the synthesis of this diamine and its derivatives in continuous-flow reactors offers numerous advantages, including superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scale-up. thieme.deresearchgate.net Flow chemistry is particularly well-suited for multi-step syntheses, enabling the telescoping of reactions without isolating intermediates.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen reaction conditions (catalysts, solvents, temperatures) for the synthesis of derivative libraries. This would accelerate the discovery of optimal protocols for creating benzimidazoles, quinoxalines, or other heterocycles from this compound.

Advanced Analytical Techniques: The comprehensive characterization of novel derivatives is crucial. Future work should routinely employ advanced techniques such as 2D NMR spectroscopy, single-crystal X-ray diffraction, and high-resolution mass spectrometry to unambiguously determine the structure of complex molecules derived from the diamine.

Automated Synthesis Platforms: The use of robotic systems for synthesis and purification can further increase the throughput of derivative library generation, freeing researchers to focus on design and analysis.

By embracing these technologies, the discovery-to-application timeline for new molecules and materials derived from this compound can be substantially shortened.

Further Computational Design of Enhanced Chemical Entities for Targeted Research

Computational chemistry provides powerful tools to guide and rationalize experimental work. For this compound and its derivatives, computational studies can predict properties, elucidate reaction mechanisms, and design novel molecules with desired functions.

Future research should leverage computational methods for:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures of the diamine and its derivatives. These calculations can provide insights into reactivity, spectroscopic properties (NMR, IR), and the stability of different conformers. DFT studies on related Schiff bases have already demonstrated good agreement between calculated and experimental data. researchgate.netresearchgate.net

Molecular Docking: In medicinal chemistry, molecular docking can be used to predict the binding modes and affinities of derivatives within the active sites of biological targets like enzymes or receptors. This allows for the rational design of more potent and selective inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on the biological activity of a library of derivatives, QSAR can identify the key molecular features responsible for their activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Materials Property Prediction: Computational simulations can predict the properties of polymers or MOFs derived from this compound. This includes predicting electronic band gaps, mechanical strength, and adsorption properties, thereby guiding the design of materials for specific applications.

The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space accessible from this compound, maximizing the potential for discovery in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-N1-methylbenzene-1,2-diamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via alkylation of 4-chlorobenzene-1,2-diamine using methylating agents like methyl iodide in the presence of a base (e.g., EtOH/pyridine) . Purification typically involves silica gel chromatography (hexane/EtOAc gradients) to isolate the product from unreacted starting materials or byproducts . Contradictions arise in reaction conditions: some protocols use CuI-catalyzed Chan–Lam coupling for derivatization, which may require optimization for selective N1-methylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : To confirm the methyl group’s position (N1 vs. aromatic methyl) and chlorine substitution. For example, aromatic protons appear as distinct signals in δ 6.5–7.5 ppm, while the N–CH₃ group resonates near δ 2.8–3.2 ppm .

- IR Spectroscopy : NH stretches (3350–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 171.05 for C₇H₈ClN₂) .

Q. What physicochemical properties are critical for experimental design?

- Key Properties :

- Solubility : High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol/water mixtures, critical for reaction solvent selection .

- Thermal Stability : Melting point (~175–178°C) and decomposition temperature guide storage (dry, inert atmosphere) and reaction conditions .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Mechanistic Insights : The N1-methyl group introduces steric hindrance, reducing nucleophilicity at the adjacent amine, while the chloro substituent directs electrophilic aromatic substitution. This dual effect necessitates tailored catalysts (e.g., Pd/C or CuI) for Suzuki–Miyaura or Ullmann couplings . Contradictions exist in ligand choice: some protocols prioritize phosphine ligands for Pd, while others use simpler amines .

Q. What role does this compound play in synthesizing high-performance polymers like polyimides?

- Application : As a diamine monomer, it reacts with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides with enhanced thermal stability (>400°C) and solubility in organic solvents. The chloro group improves flame retardancy, while the methyl group reduces crystallinity, aiding film formation .

Q. How do solute-solvent interactions affect its solubility and reaction kinetics?

- Study Design : Binary solvent systems (e.g., water/ethanol or DMF/THF) can be analyzed via Kamlet–Taft parameters to correlate polarity with solubility. For example, hydrogen-bond donor solvents improve dissolution by interacting with NH groups, while aprotic solvents enhance electrophilic substitution rates .

Contradictions and Recommendations

- Synthetic Routes : uses Chan–Lam coupling for aryl-amination, while employs alkylation. Researchers should screen both methods for yield and selectivity.

- Safety : While PubChem data () lists general handling guidelines, specific hazards (e.g., sensitization potential) require consultation with Safety Data Sheets (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.